Benzvalene

Thermochemistry Strain Energy High-Energy Density Materials

Benzvalene (tricyclo[3.1.0.0²,⁶]hex-3-ene) is a valence isomer of benzene characterized by a highly strained bicyclobutane framework fused to a cyclobutene ring. Its enthalpy of formation, ΔfH°₂₉₈ = 92 ± 2 kcal/mol (385 ± 8 kJ/mol), positions it approximately 71 kcal/mol higher in energy than benzene itself, directly quantifying its thermochemical potential for energy storage or release.

Molecular Formula C6H6
Molecular Weight 78.11 g/mol
CAS No. 659-85-8
Cat. No. B14751766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzvalene
CAS659-85-8
Molecular FormulaC6H6
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESC1=CC2C3C1C23
InChIInChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H
InChIKeyVMQPMGHYRISRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzvalene (CAS 659-85-8): Strain-Driven Reactivity and Thermochemical Benchmarking for High-Energy Research


Benzvalene (tricyclo[3.1.0.0²,⁶]hex-3-ene) is a valence isomer of benzene characterized by a highly strained bicyclobutane framework fused to a cyclobutene ring [1]. Its enthalpy of formation, ΔfH°₂₉₈ = 92 ± 2 kcal/mol (385 ± 8 kJ/mol), positions it approximately 71 kcal/mol higher in energy than benzene itself, directly quantifying its thermochemical potential for energy storage or release [2]. First synthesized via photolysis of benzene in 1967 and later made practical through a chemical synthesis by Katz and Wang in 1971, benzvalene serves as a benchmark for strained hydrocarbon chemistry and a reactive intermediate in polycyclic framework construction [3].

Benzvalene vs. Benzene Isomers: Why Dewar Benzene or Fulvene Cannot Replace Benzvalene in Strain-Sensitive Applications


Although benzvalene, Dewar benzene, and fulvene all share the molecular formula C₆H₆, their thermochemical and structural divergence precludes interchangeable use. Benzvalene possesses a bicyclobutane core that imparts a unique σ–π orbital interaction and a strain energy estimated at 71-84 kcal/mol relative to benzene, compared to Dewar benzene's ~60 kcal/mol [1][2]. This differential strain translates into distinct activation barriers for thermal rearrangement: benzvalene isomerizes to benzene with a half-life of 10 days at room temperature, whereas Dewar benzene exhibits a longer half-life of approximately 2 days at 25°C in solution, and fulvene is thermodynamically more stable and does not spontaneously revert to benzene under ambient conditions [3][4]. Consequently, substituting one isomer for another alters reaction kinetics, product distributions, and safety profiles in any application leveraging strain release.

Benzvalene (CAS 659-85-8) Quantitative Differentiation Data for Scientific Procurement Decisions


Benzvalene Thermochemical Stability: Quantified Energy Elevation vs. Benzene and Dihydrobenzvalene

Benzvalene exhibits a computed enthalpy of formation (ΔfH°₂₉₈) of 92 ± 2 kcal/mol, which is 37 kcal/mol higher than its partially hydrogenated analog dihydrobenzvalene (55 ± 2 kcal/mol) and approximately 71 kcal/mol above benzene itself (ΔfH°₂₉₈ ≈ 19.8 kcal/mol) [1][2]. This quantitative energy difference arises from the bicyclobutane strain within the benzvalene framework and directly determines its utility in applications requiring controlled energy release.

Thermochemistry Strain Energy High-Energy Density Materials

Benzvalene Kinetic Stability: Room Temperature Half-Life Compared to Dewar Benzene

Benzvalene thermally rearranges quantitatively to benzene at room temperature with a half-life (t₁/₂) of 10 days [1]. This contrasts with Dewar benzene, which exhibits a half-life of approximately 2 days at 25°C in solution before rearranging to benzene [2]. The 5-fold difference in ambient half-life has direct implications for storage, handling protocols, and experimental time windows.

Kinetics Isomerization Thermal Stability

Benzvalene Strain Energy: Quantitative Comparison with Bicyclo[2.1.1]hex-2-ene via Hydrogenation Enthalpy

MINDO/3 semi-empirical calculations predict that the heat of hydrogenation of benzvalene exceeds the normal (unstrained) value by approximately 11 kcal mol⁻¹, whereas the structurally related bicyclo[2.1.1]hex-2-ene exceeds the normal value by approximately 15 kcal mol⁻¹ [1]. This indicates that while both molecules are highly strained, the strain distribution differs, with benzvalene exhibiting moderately lower incremental hydrogenation enthalpy.

Strain Energy Hydrogenation Thermodynamics Bicyclic Hydrocarbons

Benzvalene Structural Parameters: Electron Diffraction-Derived Bond Lengths and Angles

Gas-phase electron diffraction analysis yielded precise internuclear distances for benzvalene, including a C3=C4 double bond length of 1.328 ± 0.010 Å, a C1-C6 bridging bond of 1.442 ± 0.012 Å, and a flap angle of 138.5° in the five-membered ring [1]. These parameters differ significantly from unstrained alkenes (typical C=C ~1.34 Å) and saturated frameworks, reflecting the unique σ–π interaction within the bicyclobutane system.

Gas-Phase Structure Electron Diffraction Bond Geometry

Benzvalene Application Scenarios: High-Energy Research, Polymer Precursors, and Diamondoid Synthesis


High-Energy-Density Material and Propellant Research

Benzvalene's enthalpy of formation of 92 ± 2 kcal/mol—approximately 71 kcal/mol higher than benzene—makes it a candidate for high-energy-density liquid propellant studies. Its computed adiabatic flame temperature and thermochemical properties have been benchmarked against conventional hydrocarbon fuels to identify suitable surrogates for combustion process characterization [1]. Researchers investigating strained hydrocarbons as potential fuel additives or energetic materials should select benzvalene based on this quantifiable energy elevation.

Precursor to Polyacetylene via ROMP-Derived Polybenzvalene

Benzvalene undergoes ring-opening metathesis polymerization (ROMP) to yield polybenzvalene, a polymer containing highly strained bicyclobutane rings. These rings can be isomerized to 1,3-dienes, enabling investigation of polybenzvalene as a precursor to polyacetylene and other conjugated polymers [2][3]. This application leverages the unique bicyclobutane framework of benzvalene, which is absent in Dewar benzene or fulvene.

Tetrahedranoidal Building Block for Heterodiamond Synthesis

Patented combinatorial syntheses of heterodiamond unit cells explicitly specify benzvalene as a tetrahedranoidal molecular precursor. The method involves reacting benzvalene with heteroatoms (e.g., atomic nitrogen or boron) to form heterodiamond unit cells and subsequently heterodiamond mass [4]. Benzvalene is claimed alongside 3,4-diazabenzvalene and 2,3,4-methynylcyclobutane, positioning it as a preferred carbon scaffold for this application due to its pre-organized, nearly tetrahedral geometry around the bicyclobutane core.

Diels-Alder Cycloadditions for Polycyclic Framework Construction

Benzvalene functions as a reactive dienophile in Diels-Alder cycloadditions, forming adducts with tetrazines, cyclopentadienones, and other dienes. The resulting adducts serve as entry points to complex polycyclic frameworks, with substituent effects on acid and thermal stability systematically characterized [5][6]. The double bond in benzvalene exhibits enhanced reactivity toward electron-deficient substrates due to σ–π interactions, distinguishing it from less-strained dienophiles [7].

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